molecular formula C20H24N2O3 B4008017 N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide

N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide

Cat. No.: B4008017
M. Wt: 340.4 g/mol
InChI Key: DMRVIWYUOXSIDW-UHFFFAOYSA-N
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Description

  • React 4-aminobenzamide with tert-butyl chloride in the presence of a base such as sodium hydroxide to introduce the tert-butyl group, forming N-tert-butyl-4-aminobenzamide.
  • Step 3: Coupling with 2-phenoxypropanoic acid

    • React N-tert-butyl-4-aminobenzamide with 2-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.

    Properties

    IUPAC Name

    N-tert-butyl-4-(2-phenoxypropanoylamino)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24N2O3/c1-14(25-17-8-6-5-7-9-17)18(23)21-16-12-10-15(11-13-16)19(24)22-20(2,3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DMRVIWYUOXSIDW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C)OC2=CC=CC=C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24N2O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    340.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by their coupling to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    • Step 1: Preparation of 4-aminobenzamide

      • React 4-nitrobenzamide with a reducing agent such as iron powder in the presence of hydrochloric acid to obtain 4-aminobenzamide.

    Chemical Reactions Analysis

    Types of Reactions

    N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

      Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or phenoxy groups are replaced by other functional groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of amines or alcohols.

      Substitution: Formation of substituted benzamides or phenoxy derivatives.

    Scientific Research Applications

    N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide has diverse applications in scientific research:

      Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

      Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

      Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

      Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • N-tert-butyl-4-aminobenzamide
    • 2-phenoxypropanoic acid
    • N-tert-butyl-4-(methylamino)benzamide

    Uniqueness

    N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it valuable for specific research and industrial applications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide
    Reactant of Route 2
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    N-tert-butyl-4-[(2-phenoxypropanoyl)amino]benzamide

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